N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17N3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-15(27)17-5-4-6-18(13-17)25-23(28)20-14-22(16-9-11-24-12-10-16)26-21-8-3-2-7-19(20)21/h2-14H,1H3,(H,25,28) |
InChI Key |
CECJQQFQGNRAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Condensation
The Pfitzinger reaction enables the formation of quinoline-4-carboxylic acid derivatives via condensation of isatin derivatives with α-ketones. For N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, this method requires 4-pyridinylacetophenone as the ketone component. Under reflux in aqueous NaOH, isatin undergoes ring-opening to form an intermediate α-keto acid, which cyclizes with the ketone to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid. Typical conditions include:
This route is limited by the availability of substituted acetophenones, necessitating alternative methods for broader substrate scope.
Suzuki-Miyaura Coupling for C-2 Functionalization
A more flexible approach involves introducing the pyridin-4-yl group at the quinoline’s C-2 position via Suzuki-Miyaura coupling . Starting from 2-bromoquinoline-4-carboxylic acid, the reaction with pyridin-4-ylboronic acid proceeds under palladium catalysis:
| Condition | Detail |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | DPEPhos (10 mol%) |
| Base | K₃PO₄ (3.5 equiv) |
| Solvent | Dioxane |
| Temperature | 85°C |
| Yield | 72–80% |
This method tolerates diverse boronic acids, enabling precise control over the C-2 substituent.
Carboxamide Formation
The carboxylic acid intermediate is converted to the target carboxamide through activation followed by nucleophilic acyl substitution .
Acid Chloride Route
Treatment of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 3-acetylaniline:
Direct Amidation Using Coupling Agents
Alternative activation employs p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine, forming a mixed anhydride intermediate. Subsequent reaction with 3-acetylaniline proceeds at room temperature:
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using gradients of pentane/ethyl acetate (2:1 → 1:1). Polar fractions containing the carboxamide exhibit Rₓ values of 0.50–0.55.
Crystallization
Slow evaporation of DCM/petroleum ether solutions yields single crystals suitable for X-ray diffraction. Key structural features include:
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 8.95 (s, 1H, quinoline-H), 8.15 (d, J = 8.4 Hz, 1H), 7.82–7.75 (m, 4H, pyridyl-H).
-
IR (KBr) : 1720 cm⁻¹ (C=O, amide), 1685 cm⁻¹ (C=O, acetyl), 1660 cm⁻¹ (C=N).
-
HRMS : m/z [M + H]⁺ calcd for C₂₃H₁₈N₃O₂: 368.1399; found: 368.1401.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A recent advancement involves copper(I)-catalyzed cyclization-amidation sequences. For example, coupling propargyl amines with α-keto esters under CuI catalysis generates dihydroquinoline intermediates, which oxidize in situ to quinolines prior to amidation. Yields reach 68% with reduced purification steps.
Solid-Phase Catalysis
Sulfamic acid (NH₂SO₃H) catalyzes quinoline-4-carboxylic acid formation in water, offering an eco-friendly alternative. Subsequent amidation with 3-acetylaniline in the same pot achieves 70% yield.
Challenges and Optimization
-
Regioselectivity : Competing reactions at quinoline C-2 and C-8 positions necessitate careful ligand selection in Suzuki couplings (e.g., DPEPhos over PPh₃).
-
Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve coupling efficiency but complicate purification. Switching to toluene/water biphasic systems enhances yield by 15%.
-
Amidation Side Reactions : Over-activation of the carboxylic acid leads to acylurea byproducts. Controlled TsCl stoichiometry (1.2 equiv) mitigates this issue .
Chemical Reactions Analysis
Substitution Reactions
Mechanism :
The quinoline core and pyridin-4-yl moiety are prone to nucleophilic aromatic substitution due to electron-deficient aromatic rings. The acetamido group may also act as a directing group for further substitutions.
Key Reactions :
Examples :
-
Pyridin-4-yl substitution : The pyridine ring undergoes nucleophilic attack by amines or other nucleophiles, leading to functionalized derivatives.
-
Acetamido group modification : The acetamido group may participate in substitution reactions, altering the compound’s electronic properties.
Amidation Reactions
Mechanism :
The carboxamide group is formed through amidation of quinoline-4-carboxylic acid with amines. This step is critical in the compound’s synthesis.
Key Reactions :
Examples :
-
Synthesis of carboxamide : Reaction of quinoline-4-carboxylic acid with 3-acetylphenylamine under coupling conditions yields the target compound.
-
Functional group diversification : Substitution of the amine group with other aromatic amines alters pharmacokinetic properties.
Hydrolysis Reactions
Mechanism :
The acetamido group and carboxamide linkage are susceptible to hydrolysis under acidic or basic conditions.
Key Reactions :
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux | Carboxylic acid amine | |
| Basic hydrolysis | NaOH, aqueous conditions | Amine and carboxylate salt |
Examples :
-
Acetamido to carboxylic acid : Acidic hydrolysis converts the acetamido group to a carboxylic acid, altering solubility and reactivity.
-
Carboxamide cleavage : Basic hydrolysis breaks the amide bond, forming a quinoline carboxylate and an amine.
Oxidation and Reduction
Mechanism :
The quinoline core undergoes oxidation (e.g., to N-oxides) or reduction (e.g., to dihydroquinoline derivatives).
Key Reactions :
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Quinoline N-oxide | |
| Reduction | LiAlH₄, THF | Dihydroquinoline derivatives |
Examples :
-
N-Oxide formation : Oxidation introduces an electron-deficient center, influencing biological activity.
-
Reduction : Reduction of the quinoline ring alters its electronic properties, potentially affecting binding affinity.
Structural Analog Comparisons
The reactivity of this compound is contextualized by comparing it to structurally similar analogs.
| Compound | Structural Difference | Reactivity Impact |
|---|---|---|
| N-(2-acetamidophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Acetamido group at position 2 | Altered substitution patterns |
| N-(3-methoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | Methoxy substituent instead of acetamido | Reduced nucleophilicity |
| 8-chloro-N-(4-nitrophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide | Chlorine and nitro substitutions | Enhanced electrophilicity |
Scientific Research Applications
Chemical Synthesis and Development
N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify and create derivatives with enhanced properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Quinoline Core: Often achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
- Introduction of the Pyridine Ring: This can be accomplished via Suzuki coupling reactions with boronic acid derivatives.
- Attachment of the Acetylphenyl Group: Usually done through Friedel-Crafts acylation reactions.
These synthetic routes provide a foundation for generating novel compounds with tailored functionalities.
Anticancer Activity
This compound has shown promise as an anticancer agent. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including lung and pancreatic cancers. The mechanism of action likely involves:
- DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and inhibiting cell proliferation.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its potential to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
Antimalarial Activity
Quinoline derivatives have historically been associated with antimalarial properties. This compound could potentially exhibit similar activities by targeting Plasmodium falciparum through mechanisms such as inhibiting translation elongation factor 2, which is crucial for protein synthesis in the parasite .
Material Science Applications
In addition to its biological applications, this compound is explored for its utility in material science. Its unique structure allows for:
- Development of Advanced Materials: The compound can be integrated into polymers or used as a catalyst in chemical reactions.
- Fluorescent Probes for Biological Imaging: Its ability to fluoresce makes it suitable for applications in imaging techniques.
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific biological target. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinoline-4-Carboxamide Derivatives
Key Observations:
Biological Activity
N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it affects various cancer cell lines, exhibiting IC50 values that indicate significant potency. For instance, it has been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values below 10 µM, which is comparable to standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity Data
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, showing effectiveness as a NorA efflux pump inhibitor, which enhances its potential against resistant bacterial strains .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it inhibits bacterial DNA gyrase, crucial for DNA replication and transcription .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation and leading to apoptosis.
- Modulation of Biochemical Pathways : The compound affects multiple signaling pathways involved in cell survival and death, enhancing its therapeutic potential against cancer and infections.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, further studies are needed to fully understand its metabolic pathways and potential toxicity profiles.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vivo Efficacy Against Malaria : In models using Plasmodium berghei, the compound demonstrated significant antimalarial activity, with effective doses below 1 mg/kg when administered orally over four days .
- Combination Therapies : When used in combination with other antibiotics, such as ciprofloxacin, it exhibited synergistic effects against resistant strains of bacteria, suggesting its utility in combination therapy strategies .
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO or CDCl3 resolve aromatic proton environments (e.g., pyridine protons at δ 8.7–8.8 ppm, acetylphenyl protons at δ 2.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H]+ = 376.3 for pyridinyl derivatives) and fragmentation patterns (e.g., loss of CO or pyridine groups) .
- Chromatography : Purity is validated via HPLC (e.g., Agilent 1200 with Zorbax SB-C18 column, gradient elution: 5%→95% acetonitrile/water) .
How do substituents on the pyridine or acetylphenyl moieties affect synthetic yields and stability?
Advanced Research Question
- Pyridine Position : Substituting 4-acetylpyridine with 3-acetylpyridine reduces yields from 54% to 41% due to steric hindrance in cyclocondensation steps .
- Stability Issues : Derivatives with unsaturated side chains (e.g., (Z)-2-(4-oxopent-2-enoyl) groups) degrade in organic solvents during long-term storage; lyophilization or inert-atmosphere storage is recommended .
Data-Driven Analysis : Compare yields and stability metrics across analogues in and to identify structure-property relationships.
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Cross-Validation : Use tandem MS/MS to confirm fragmentation pathways inconsistent with NMR assignments (e.g., distinguishing regioisomers via unique fragment ions like m/z 233.1 vs. 205.3) .
- 2D NMR : Employ COSY or HSQC to resolve overlapping aromatic signals in crowded regions (e.g., δ 7.1–8.5 ppm) .
Can computational methods predict the biological activity of quinoline-4-carboxamide derivatives?
Advanced Research Question
- Molecular Docking : Studies on similar compounds (e.g., N-benzyl-2-hydrazinylquinoline-4-carboxamides) show correlation between predicted binding affinities (e.g., ΔG = −9.6 kcal/mol) and experimental anti-tubercular activity .
- ADMET Profiling : Predict metabolic stability using logP and topological polar surface area (TPSA) values derived from analogues in .
How can reaction mechanisms be validated for quinoline-4-carboxamide synthesis?
Advanced Research Question
- Kinetic Isotope Effects (KIE) : Study deuterated intermediates to confirm rate-determining steps (e.g., acyl chloride formation vs. amine coupling) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl (C=O) stretching frequencies during PyBOP-mediated coupling .
What chromatographic methods optimize purity for structurally complex analogues?
Q. Methodological Focus
- Reverse-Phase HPLC : Use C18 columns with trifluoroacetic acid (0.1% v/v) in mobile phases to improve peak resolution for polar derivatives .
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30%→70% over 20 minutes) to separate regioisomers with <1% impurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
